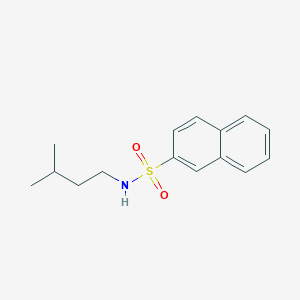
N-(3-methylbutyl)-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutyl)-2-naphthalenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. This compound has various applications in the field of science, including its use in biochemical and physiological studies. In
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-2-naphthalenesulfonamide is based on its ability to bind to hydrophobic regions of proteins and other biomolecules. This binding can induce changes in the conformation and function of the target molecule, leading to altered biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. It has also been shown to modulate the function of ion channels and transporters, such as the sodium-potassium ATPase. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-methylbutyl)-2-naphthalenesulfonamide in lab experiments is its high selectivity for hydrophobic regions of target molecules. This selectivity allows for precise and specific binding, which is crucial in many biochemical and physiological studies. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to many researchers.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity to cells and organisms, which can affect the accuracy and reliability of experimental results. Additionally, the high selectivity of this compound can also limit its applicability in certain studies that require broader binding specificity.
Future Directions
There are many future directions for research on N-(3-methylbutyl)-2-naphthalenesulfonamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to explore its use in developing new diagnostic tools for detecting and monitoring biomolecules in cells and tissues. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential interactions with other molecules in biological systems.
Conclusion:
In conclusion, this compound is a versatile and valuable compound in scientific research. Its unique properties make it a valuable tool for studying various biochemical and physiological processes. While there are limitations to its use in lab experiments, the potential applications and future directions for research on this compound are vast and promising.
Synthesis Methods
The synthesis of N-(3-methylbutyl)-2-naphthalenesulfonamide is typically achieved by reacting 2-naphthalenesulfonyl chloride with 3-methylbutylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified through crystallization or column chromatography.
Scientific Research Applications
N-(3-methylbutyl)-2-naphthalenesulfonamide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study the binding of proteins and other biomolecules. It has also been used to study the mechanism of action of various enzymes and to investigate the structure and function of membrane proteins. Additionally, this compound has been used in various biochemical assays, including enzyme-linked immunosorbent assays (ELISAs) and fluorescence polarization assays.
properties
IUPAC Name |
N-(3-methylbutyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-12(2)9-10-16-19(17,18)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11-12,16H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGXOLLAQZNGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5860056.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B5860057.png)
![N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5860059.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5860073.png)
![[4-(2-phenylhydrazino)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B5860076.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5860080.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5860087.png)

![7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5860107.png)
![N-[2-(difluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B5860112.png)
![1-ethyl-5-{[(2-furylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5860129.png)